BenchChemオンラインストアへようこそ!

14,17,21-Trihydroxypregn-4-ene-3,20-dione

Glucocorticoid Receptor Pharmacology Structure-Activity Relationship (SAR) Immunosuppression Bioassay

14,17,21-Trihydroxypregn-4-ene-3,20-dione (14α-hydroxycortisol) is a critical research tool for GR signaling SAR studies and a certified reference standard for hydrocortisone impurity analysis (EP Impurity I). Its unique 14α-hydroxy stereochemistry fundamentally differentiates it from cortisol, enabling specific applications in receptor profiling and quality control. Ensure accurate method validation and experimental outcomes with this high-purity compound.

Molecular Formula C21H30O5
Molecular Weight 362.5 g/mol
CAS No. 595-18-6
Cat. No. B11997822
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name14,17,21-Trihydroxypregn-4-ene-3,20-dione
CAS595-18-6
Molecular FormulaC21H30O5
Molecular Weight362.5 g/mol
Structural Identifiers
SMILESCC12CCC(=O)C=C1CCC3C2CCC4(C3(CCC4(C(=O)CO)O)O)C
InChIInChI=1S/C21H30O5/c1-18-7-5-14(23)11-13(18)3-4-16-15(18)6-8-19(2)20(16,25)9-10-21(19,26)17(24)12-22/h11,15-16,22,25-26H,3-10,12H2,1-2H3/t15-,16+,18-,19-,20+,21-/m0/s1
InChIKeyNBOPGWCQYLBUPH-FHBGEGHHSA-N
Commercial & Availability
Standard Pack Sizes1 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





14,17,21-Trihydroxypregn-4-ene-3,20-dione (CAS 595-18-6): Structural Identity and Baseline Procurement Considerations


14,17,21-Trihydroxypregn-4-ene-3,20-dione, also identified as 14α-hydroxycortisol or Hydrocortisone EP Impurity I (CAS 103795-84-2 for the tetrahydroxy form), is a C21 glucocorticoid steroid belonging to the pregnane class. It is characterized by a hydroxylation pattern distinct from the primary endogenous glucocorticoid cortisol (hydrocortisone, CAS 50-23-7). While sharing the core pregn-4-ene-3,20-dione skeleton, its unique stereochemistry at the C14 position (14α-hydroxy) fundamentally alters its biological activity profile, receptor interactions, and potential applications compared to 11β-hydroxylated analogs [1]. This structural divergence underpins its specific, albeit niche, utility in research and analytical contexts, precluding its use as a simple substitute for more common corticosteroids [2].

Why 14,17,21-Trihydroxypregn-4-ene-3,20-dione Cannot Be Substituted with Standard Corticosteroids in Research


The assumption that all 'trihydroxypregn-4-ene-3,20-dione' analogs are functionally interchangeable is invalid. The precise position and stereochemistry of hydroxyl groups on the steroid nucleus dictate ligand-receptor interactions, metabolic stability, and downstream genomic effects. For 14,17,21-Trihydroxypregn-4-ene-3,20-dione (14α-hydroxycortisol), the 14α-hydroxyl group creates a steric and electronic environment that diverges significantly from the 11β-hydroxyl group found in cortisol (11β,17α,21-Trihydroxypregn-4-ene-3,20-dione) [1]. This structural nuance results in a distinct biological fingerprint. As demonstrated in comparative assays, its activity profile is not a simple fractional potency of cortisol but exhibits a variable and context-dependent relationship, underscoring the critical need for precise chemical selection in experimental design and quality control protocols [2].

Quantitative Differentiation: A Guide to the Evidence Supporting Selection of 14,17,21-Trihydroxypregn-4-ene-3,20-dione


Comparative Thymolytic Activity vs. Cortisol: Context-Dependent Divergence

In a direct comparative bioassay using adrenalectomized rats and mice, the thymolytic activity of 14α-hydroxycortisol (14,17,21-Trihydroxypregn-4-ene-3,20-dione) was compared to that of cortisol (11β,17α,21-Trihydroxypregn-4-ene-3,20-dione). The relative activity between the two corticoids was not fixed but varied significantly based on the animal model and experimental conditions, with differences observed up to 8-fold [1]. This demonstrates that its potency is not a simple percentage of cortisol's activity but is instead highly context-dependent.

Glucocorticoid Receptor Pharmacology Structure-Activity Relationship (SAR) Immunosuppression Bioassay

Structural Determinant of Activity: The 14α-Hydroxyl vs. 11β-Hydroxyl Distinction

The target compound, 14,17,21-Trihydroxypregn-4-ene-3,20-dione, is the 14α-hydroxy isomer of the primary endogenous glucocorticoid cortisol, which is 11β,17α,21-Trihydroxypregn-4-ene-3,20-dione [1]. This difference in hydroxylation site and stereochemistry (14α vs. 11β) is a primary driver of its unique pharmacological behavior. It is officially recognized as Hydrocortisone EP Impurity I (CAS 103795-84-2 for its tetrahydroxy form) in pharmacopoeial monographs, highlighting its importance as a structurally related but distinct entity in pharmaceutical quality control [2].

Steroid Chemistry Stereochemistry Pharmaceutical Impurity

Binding Affinity for Progesterone Receptor: Evidence of Off-Target Potential

In a screening assay for antagonist activity at the human progesterone receptor (PR) expressed in T47D cells, 14,17,21-Trihydroxypregn-4-ene-3,20-dione demonstrated an IC50 of 3.50E+3 nM (3.5 µM) [1]. While this affinity is low, it indicates measurable interaction with a non-glucocorticoid nuclear receptor. This cross-reactivity profile is a key differentiator, as primary glucocorticoids like cortisol and dexamethasone are optimized for high selectivity toward the glucocorticoid receptor (GR) and minimal off-target binding.

Nuclear Receptor Profiling Selectivity Screening Endocrine Disruption

Enzyme Inhibition Profile: Distinct from Primary Glucocorticoids

14,17,21-Trihydroxypregn-4-ene-3,20-dione is characterized as a potent lipoxygenase inhibitor that interferes with arachidonic acid metabolism. It also exhibits inhibitory activity against formyltetrahydrofolate synthetase, carboxylesterase, and, to a lesser extent, cyclooxygenase (COX) [1]. This polypharmacological enzyme inhibition profile is not a primary feature of standard therapeutic glucocorticoids like cortisol or prednisolone, whose actions are predominantly mediated through glucocorticoid receptor (GR) transactivation and transrepression.

Enzymology Lipoxygenase Biochemical Probe

High-Value Application Scenarios for 14,17,21-Trihydroxypregn-4-ene-3,20-dione Based on Evidence


Reference Standard for Pharmaceutical Quality Control and Impurity Profiling

Given its official designation as Hydrocortisone EP Impurity I, the primary and most well-documented application for 14,17,21-Trihydroxypregn-4-ene-3,20-dione is as a certified reference standard. Its use is critical for the development, validation, and routine execution of analytical methods (e.g., HPLC, UPLC) intended to detect and quantify this specific impurity in hydrocortisone active pharmaceutical ingredients (APIs) and finished drug products [1]. Procurement in this context is driven by regulatory compliance (ICH Q3A/B) and the need for accurate quality control to ensure patient safety and drug efficacy.

Research Tool for Probing Glucocorticoid Receptor (GR) Structure-Activity Relationships (SAR)

The quantitative evidence of variable thymolytic activity compared to cortisol positions this compound as a valuable research tool for investigating the structural determinants of GR signaling [1]. Its 14α-hydroxy stereochemistry serves as a probe to dissect how specific ligand-receptor contacts influence GR conformation, cofactor recruitment, and subsequent gene expression profiles. Unlike highly potent and selective synthetic glucocorticoids, its unique and context-dependent activity profile makes it a useful comparator in SAR studies aimed at developing biased GR ligands or understanding differential tissue responses to steroids [2].

Biochemical Probe for Studying Alternative Anti-inflammatory Mechanisms

The compound's documented profile as a potent lipoxygenase inhibitor, distinct from the classic GR-mediated actions of cortisol, supports its use as a biochemical probe to study alternative anti-inflammatory pathways [1]. Researchers investigating the role of arachidonic acid metabolism in inflammation or cancer can employ this compound to dissect the contribution of enzyme inhibition from that of nuclear receptor activation. This application leverages its unique polypharmacology as a point of differentiation from standard GR agonists.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

11 linked technical documents
Explore Hub


Quote Request

Request a Quote for 14,17,21-Trihydroxypregn-4-ene-3,20-dione

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.